((2R,3S,4R,5R)-5-(6-(Amino-15N)-9H-purin-9-yl-13C5-15N4)-3,4-dihydroxytetrahydrofuran-2-yl-2,3,4,5-13C4)methyl-13C tetrahydrogen triphosphate
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Overview
Description
Adenosine-13C10,15N5 5’-triphosphate sodium salt solution is a labeled form of adenosine triphosphate (ATP) where carbon-13 and nitrogen-15 isotopes are incorporated. This compound is crucial in various biochemical processes, serving as a primary energy carrier in cells. It is widely used in scientific research, particularly in studies involving metabolic pathways, enzyme activities, and cellular energy dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced chromatography techniques for purification, and stringent quality control measures to maintain isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Adenosine-13C10,15N5 5’-triphosphate sodium salt solution undergoes various chemical reactions, including:
Hydrolysis: Breaking down into adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Transfer of phosphate groups to other molecules.
Oxidation-Reduction: Involvement in redox reactions within cellular processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation. Conditions often involve buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are crucial intermediates in various metabolic pathways .
Scientific Research Applications
Adenosine-13C10,15N5 5’-triphosphate sodium salt solution has extensive applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and energy transfer processes.
Biology: Essential in research on cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its role in energy metabolism disorders and potential therapeutic applications.
Industry: Utilized in the development of biosensors and bioanalytical assays.
Mechanism of Action
The mechanism of action of Adenosine-13C10,15N5 5’-triphosphate sodium salt solution involves its role as an energy carrier. It participates in the transfer of energy through the hydrolysis of its high-energy phosphate bonds. This energy is used to drive various biochemical reactions, including muscle contraction, protein synthesis, and cell division. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of phosphate groups and the release of energy .
Comparison with Similar Compounds
Similar Compounds
- Adenosine-13C10,15N5 5’-monophosphate sodium salt solution
- Adenosine-15N5 5’-triphosphate disodium salt solution
- Guanosine-13C10,15N5 5’-triphosphate disodium salt solution
Uniqueness
Adenosine-13C10,15N5 5’-triphosphate sodium salt solution is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This labeling allows for detailed studies using nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into the molecular dynamics and interactions of ATP in various biological systems .
Properties
Molecular Formula |
C10H16N5O13P3 |
---|---|
Molecular Weight |
522.08 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
ZKHQWZAMYRWXGA-IADJQYSOSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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